molecular formula C5H10Cl2O B6235668 1-chloro-4-(chloromethoxy)butane CAS No. 3970-17-0

1-chloro-4-(chloromethoxy)butane

Cat. No.: B6235668
CAS No.: 3970-17-0
M. Wt: 157
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Description

1-Chloro-4-(chloromethoxy)butane is a chemical compound with the molecular formula C5H10Cl2O. It is an alkylating agent used in various research and industrial applications. This compound is characterized by the presence of two chlorine atoms and an ether linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethoxy)butane can be synthesized through the chloromethylation of butane derivatives. One common method involves the reaction of 1,4-butanediol with thionyl chloride (SOCl2) to form 1,4-dichlorobutane, which is then treated with formaldehyde and hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chloromethylation reactors. The reaction conditions are carefully controlled to optimize yield and purity, with catalysts such as Lewis acids (e.g., SnCl4) being employed to facilitate the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(chloromethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Products include alcohols, amines, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-Chloro-4-(chloromethoxy)butane is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: The compound is explored for its potential in drug development, particularly as an alkylating agent in cancer therapy.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(chloromethoxy)butane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of DNA, proteins, and other biomolecules. This alkylation process can disrupt normal cellular functions, making it useful in applications such as cancer treatment .

Comparison with Similar Compounds

    1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a chloromethoxy group.

    1,4-Dichlorobutane: Lacks the ether linkage present in 1-chloro-4-(chloromethoxy)butane.

    1-Chloro-4-phenylbutane: Contains a phenyl group instead of a chloromethoxy group.

Uniqueness: this compound is unique due to its dual chlorine atoms and ether linkage, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its role as an alkylating agent make it valuable in both research and industrial contexts.

Properties

IUPAC Name

1-chloro-4-(chloromethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRJVJZWDJDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310863
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-17-0
Record name NSC233055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(chloromethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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